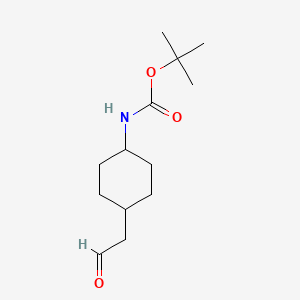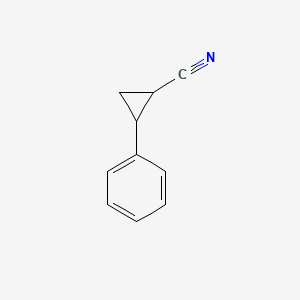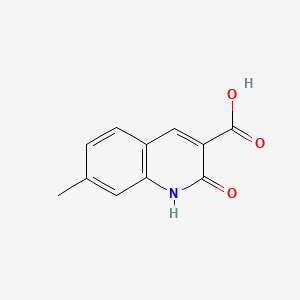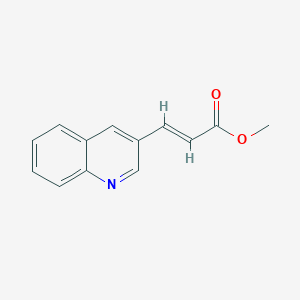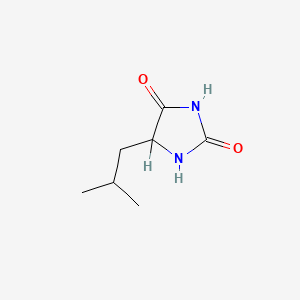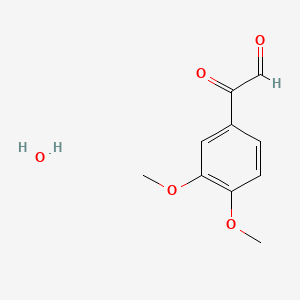
3,4-Dimethoxyphenylglyoxal hydrate
Overview
Description
3,4-Dimethoxyphenylglyoxal hydrate, also known as 1-(3,4-dimethoxyphenyl)-2,2-dihydroxyEthanone, is a chemical compound with the molecular formula C10H12O5 . It has a molecular weight of 212.2 and is often used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenylglyoxal hydrate consists of 10 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The compound has a monoisotopic mass of 212.068466 Da .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylglyoxal hydrate has a melting point of 118-120°C . The predicted boiling point is 350.9±37.0 °C, and the predicted density is 1.291±0.06 g/cm3 . The predicted pKa value is 10.88±0.41 .Scientific Research Applications
Fluorescent Derivatization in DNA Analysis
3,4-Dimethoxyphenylglyoxal hydrate has been utilized in the sensitive and selective reaction with guanine-containing compounds, leading to the production of fluorescent derivatives. This property is particularly useful in DNA analysis, where it aids in the determination of specific methylated guanine compounds in DNA, especially following alkylation with specific chemicals. The process involves acid hydrolysis of nucleic acids, separation on a reversed-phase column, and subsequent postcolumn derivatization for fluorescence detection. This method has been applied to detect 7-methylguanine and O6-methylguanine with high sensitivity (Ohba, Kai, & Zaitsu, 1998).
Glyoxal Analogs in Chromatography
Another application of 3,4-Dimethoxyphenylglyoxal hydrate, as well as its analogs, is in liquid chromatography. These compounds react selectively with guanine and its nucleosides and nucleotides to give fluorescent derivatives. This reaction is highly sensitive and allows for the effective separation of these derivatives in reversed-phase liquid chromatography. Such techniques are valuable in bioanalytical chemistry for the analysis of nucleic acid components (Ohba, Kai, Nohta, & Ohkura, 1994).
Kinetics and Thermodynamics of Related Compounds
In a broader context of scientific research, studies on compounds related to 3,4-Dimethoxyphenylglyoxal hydrate, such as methylglyoxal, have provided insights into the kinetics and thermodynamics of their reactions. These studies involve computational methods to understand the behavior of these compounds in various conditions, including their reaction pathways and stability in different environments. Such research is crucial in fields like environmental chemistry and pharmaceuticals (Krizner, De Haan, & Kua, 2008).
Synthesis of Chemical Derivatives
3,4-Dimethoxyphenylglyoxal hydrate also plays a role in the synthesis of other chemical compounds. For instance, it has been used in the synthesis of 3,4-dimethoxyphenylacetic acid, a compound with potential applications in pharmaceuticals and organic chemistry. The synthesis involves processes like the Friedel-Crafts reaction and subsequent reactions to achieve the desired product (Jintao, 2010).
Corrosion Inhibition in Materials Science
In materials science, derivatives of 3,4-Dimethoxyphenylglyoxal hydrate have been studied for their potential as corrosion inhibitors. Research involving compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives has shown effectiveness in inhibiting corrosion in acidic solutions, highlighting the compound's application in industrial and environmental contexts (Chafiq et al., 2020).
Protective Group in Organic Synthesis
The compound has been used as a protective group in organic synthesis, specifically for 1,2-thiazetidine 1,1-dioxide derivatives. This application demonstrates the versatility of 3,4-Dimethoxyphenylglyoxal hydrate in facilitating complex organic reactions (Grunder-Klotz & Ehrhardt, 1991).
Safety and Hazards
3,4-Dimethoxyphenylglyoxal hydrate is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXVAKHTLMPFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=O)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656866 | |
| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenylglyoxal hydrate | |
CAS RN |
1138011-18-3, 163428-90-8 | |
| Record name | Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




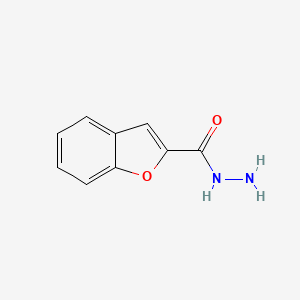
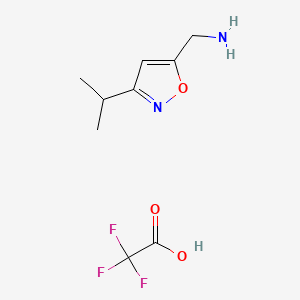
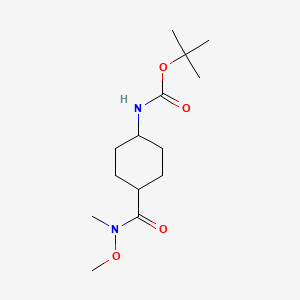
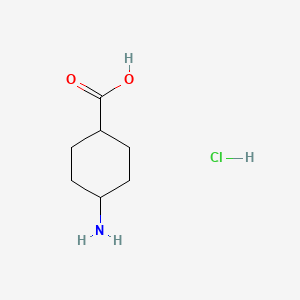
![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)
